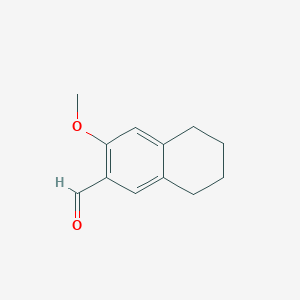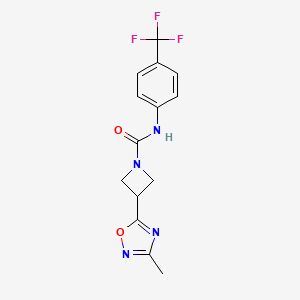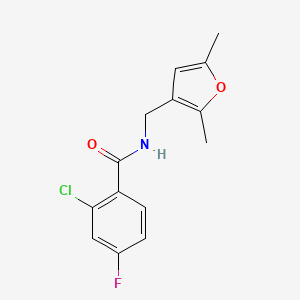![molecular formula C20H21FN4O4S B2518480 1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034488-50-9](/img/structure/B2518480.png)
1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer some properties and activities. For instance, paper discusses the synthesis and antioxidant activity of a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a pyrrolidine backbone with the compound . These derivatives have shown potent antioxidant activities, with some surpassing the activity of ascorbic acid. This suggests that the pyrrolidine structure could be a key feature in antioxidant activity, which might extend to the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents to the benzene ring and the pyrrolidine moiety. In paper , the derivatives were synthesized with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents. The synthesis process often includes multiple steps, such as the formation of carbohydrazide derivatives and the use of X-ray diffraction analysis for structural assignment. Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using X-ray diffraction analysis, as mentioned in paper . This technique allows for the unambiguous assignment of the structure. The presence of a fluorophenyl group in the compound of interest suggests that it could have unique electronic properties due to the electronegativity of the fluorine atom, which could influence its biological activity.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be complex, depending on the substituents present. The antioxidant activity of these compounds, as discussed in paper , is likely due to their ability to participate in redox reactions, scavenging free radicals. The specific reactivity of the compound would depend on its functional groups and overall structure.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound "1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide" are not directly reported in the provided papers, we can infer that properties such as solubility, melting point, and stability would be influenced by the presence of the pyrrolidine ring, the fluorophenyl group, and the benzo[c][1,2,5]thiadiazole moiety. These features could affect the compound's interaction with biological targets and its overall bioavailability. The papers do not provide case studies or specific data on the compound , but the synthesis and analysis of structurally related compounds offer a foundation for understanding its potential properties and activities .
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Researchers have explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The synthesized compounds exhibited antimicrobial, antilipase, and antiurease activities, indicating potential applications in addressing microbial infections and related conditions (Başoğlu et al., 2013).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
A study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research highlights the compound's potential role in developing new antituberculosis agents, providing a promising avenue for combating tuberculosis (Jeankumar et al., 2013).
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Another study evaluated the effects of various compounds on binge eating in female rats, implicating the orexin-1 receptor in compulsive food consumption. This research could pave the way for developing new treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Development of Fluorine-18-labeled Antagonists
Research into the development of fluorine-18-labeled 5-HT1A antagonists for potential use in imaging studies reflects the compound's applications in understanding serotonin receptor distribution and dynamics, contributing to the study of psychiatric and neurological disorders (Lang et al., 1999).
Synthesis and Pharmacological Evaluation of Thiazolo [3,2-a] Pyrimidines
A synthesis and pharmacological evaluation study of thiazolo [3,2-a] pyrimidines revealed significant anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications in managing pain and inflammation (Alam et al., 2010).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S/c1-23-17-4-2-3-5-18(17)25(30(23,28)29)11-10-22-20(27)14-12-19(26)24(13-14)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJWXRXRBIKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

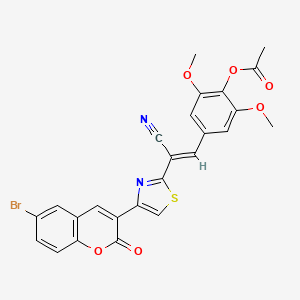
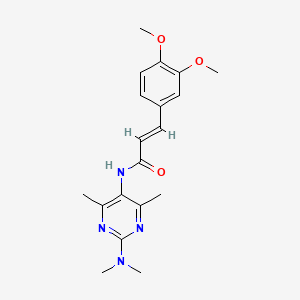
![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)
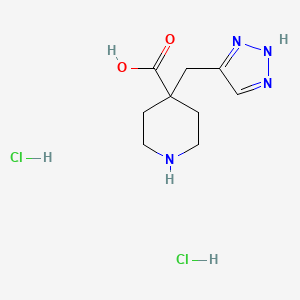
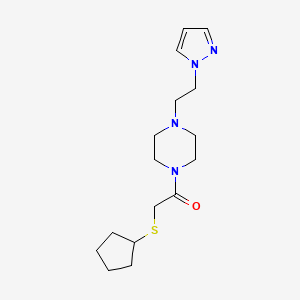
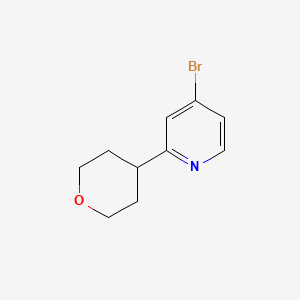
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
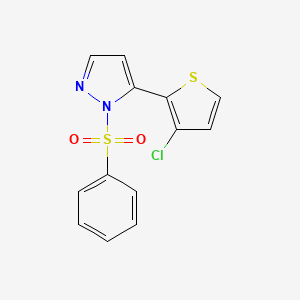
![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)
![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)
